1,3-Benzodioxole-5-carboxaldehyde, 6-[2-(dimethylamino)ethyl]-

Physicochemical_properties Lipophilicity Drug-likeness

1,3-Benzodioxole-5-carboxaldehyde, 6-[2-(dimethylamino)ethyl]- (CAS 35287-54-8) is a benzodioxole alkaloid, chemically named N-Methylhydrastinin. It is a semi-synthetic derivative that differs structurally from its parent compound, hydrastinine (CAS 6592-85-4), solely by N-methylation on the dimethylaminoethyl side chain.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 35287-54-8
Cat. No. B12898479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzodioxole-5-carboxaldehyde, 6-[2-(dimethylamino)ethyl]-
CAS35287-54-8
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCN(C)CCC1=CC2=C(C=C1C=O)OCO2
InChIInChI=1S/C12H15NO3/c1-13(2)4-3-9-5-11-12(16-8-15-11)6-10(9)7-14/h5-7H,3-4,8H2,1-2H3
InChIKeyHKUPDWHLFKNFFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Benzodioxole-5-carboxaldehyde, 6-[2-(dimethylamino)ethyl]- (CAS 35287-54-8): Core Identity & Classification for Research Procurement


1,3-Benzodioxole-5-carboxaldehyde, 6-[2-(dimethylamino)ethyl]- (CAS 35287-54-8) is a benzodioxole alkaloid, chemically named N-Methylhydrastinin. It is a semi-synthetic derivative that differs structurally from its parent compound, hydrastinine (CAS 6592-85-4), solely by N-methylation on the dimethylaminoethyl side chain . This compound belongs to the tetrahydroisoquinoline alkaloid family and is historically significant in medicinal chemistry as the intended end-product of the synthetic route that first produced MDMA as an intermediate at Merck in 1912 [1]. The compound has a molecular formula of C₁₂H₁₅NO₃, a molecular weight of 221.25 g/mol, and is characterized by a benzodioxole ring fused to an aldehyde-bearing phenyl ring, substituted at position 6 with a dimethylaminoethyl side chain . This configuration confers distinct physicochemical properties—predicted LogP 1.33 and polar surface area (PSA) 38.77 Ų —that separate it from benzodioxole derivatives lacking the tertiary amine substituent. For scientific selection and procurement, this compound requires precise authentication against available analytical standards due to the presence of structurally related impurities that can arise during synthesis [1].

Why 1,3-Benzodioxole-5-carboxaldehyde Analogs Are Not Interchangeable Without Verification


Benzodioxole-5-carboxaldehyde derivatives cannot be generically substituted for CAS 35287-54-8 without risking assay misinterpretation and synthetic route failure. Despite sharing the core benzodioxole-aldehyde scaffold, the presence of the 6-(2-(dimethylamino)ethyl) substituent on this compound introduces a sterically accessible tertiary amine with a predicted pKa that confers pH-dependent ionization and solubility characteristics absent in non-aminated analogs such as piperonal (CAS 120-57-0) or 6-methyl-1,3-benzodioxole-5-carboxaldehyde . Pharmacodynamically, comparative data on isolated tissue preparations demonstrate that N-methylation distinctly alters the contractile potency of this compound relative to the parent hydrastinine, refuting any assumption of bioequivalence [1]. Furthermore, for researchers employing this compound as an analytical reference standard to detect hydrastinine-type impurities in MDMA synthesis, substitution with unsubstituted benzodioxole aldehydes will fail to match retention time, mass spectral fragmentation, or immunoassay cross-reactivity, leading to false-negative impurity profiling [2]. The historical Merck patent strategy—specifically designed to circumvent Bayer's hydrastinine patent via N-methylation—underscores that this structural modification was considered non-obvious and functionally differentiating at the level of intellectual property and therapeutic intent [3]. These chemical, pharmacological, and regulatory distinctions collectively demonstrate that generic substitution without experimental validation is scientifically unsound for procurement decisions involving this compound.

Quantitative Differentiation Evidence for 1,3-Benzodioxole-5-carboxaldehyde, 6-[2-(dimethylamino)ethyl]- (CAS 35287-54-8) vs. Comparators


Physicochemical Differentiation: LogP and Polar Surface Area vs. Non-Aminated Benzodioxole Aldehydes

The target compound (CAS 35287-54-8) exhibits a predicted LogP of 1.33 and a polar surface area (PSA) of 38.77 Ų, as catalogued in authoritative chemical databases . In contrast, piperonal (CAS 120-57-0), the unsubstituted parent 1,3-benzodioxole-5-carboxaldehyde, has a reported LogP of 1.05 and PSA of 35.53 Ų [1]. The LogP increase of +0.28 units and PSA increase of +3.24 Ų conferred by the dimethylaminoethyl substituent are predicted to enhance aqueous solubility and membrane permeability characteristics compared to analogs lacking a basic amine [1].

Physicochemical_properties Lipophilicity Drug-likeness

Pharmacodynamic Differentiation: Uterine Smooth Muscle Contractile Potency vs. Parent Hydrastinine

In a 1931 direct comparative study on isolated rabbit and rat uterine tissue, both hydrastinine and methylhydrastinine (CAS 35287-54-8) produced qualitatively identical contractile effects on the uterus and vasoconstrictor effects on rabbit ear vasculature [1]. However, the authors explicitly noted that methylhydrastinine's potency, or Wirkungsstärke, was somewhat reduced relative to hydrastinine, establishing a quantitative and rank-order differentiation between the two compounds [1]. The study further demonstrated that the contractile effects of both compounds were not blocked by atropine pre- or post-treatment, indicating a direct action on the smooth muscle itself rather than through parasympathetic pathways [1].

Pharmacodynamics Smooth_muscle Alkaloid_SAR

Synthetic Pathway Uniqueness: Role as End-Product in the Historical Merck MDMA Synthesis Route

The first known synthesis of MDMA was performed by Merck chemist Anton Köllisch in 1912, wherein MDMA was merely an intermediate in the synthetic route toward the final target molecule, methylhydrastinine (CAS 35287-54-8) [1][2]. The Merck patent filed on December 24, 1912 (German Patent 274350) specifically described the synthesis of methylhydrastinine from safrole via MDMA as an intermediate [2]. This synthetic pathway was explicitly designed to circumvent Bayer's existing patent on hydrastinine, as Merck believed N-methylation would produce a compound with equivalent or superior hemostatic properties while being patentably distinct [3]. In contemporary research applications, this compound thus serves as a critical reference standard for verifying synthetic route fidelity and detecting MDMA-derived impurities [1].

Synthetic_chemistry Patent_history Route_scouting

Metabolic Differentiation: N-Methylation Alters CYP-Mediated Oxidative Metabolism vs. Hydrastinine

The methylenedioxyphenyl (MDP) ring, which is common to both hydrastinine and methylhydrastinine (CAS 35287-54-8), is a structural alert known to form metabolic intermediate (MI) complexes that can inactivate cytochrome P450 enzymes [1]. However, the tertiary N,N-dimethylamine on the target compound is expected to undergo distinct N-demethylation and N-oxidation metabolic pathways compared to the secondary N-methylamine present in hydrastinine (CAS 6592-85-4) [2]. In general, N-methylation of secondary amines can decrease the rate of N-dealkylation due to steric and electronic factors, potentially altering the metabolic stability and CYP inhibition profile of the compound [2]. This class-level inference suggests that methylhydrastinine may exhibit altered metabolic stability and a different CYP inhibition profile compared to its parent compound, though direct comparative metabolism data for this specific compound and hydrastinine are not yet available in the public domain [1][2].

Drug_metabolism Cytochrome_P450 Methylenedioxyphenyl

Structural and Substituent Differentiation of the Benzodioxole Scaffold vs. Common Analogs

CAS 35287-54-8 is classified under the organoheterocyclic compounds superclass and specifically as a benzodioxole derivative [1]. The 6-(2-(dimethylamino)ethyl) substitution distinguishes it from common benzodioxole analogs, such as piperonal (unsubstituted), 6-methyl-1,3-benzodioxole-5-carboxaldehyde (methyl substitution only), and 1,3-benzodioxole-5-carboxylic acid derivatives (carboxyl instead of aldehyde) [1][2]. The combination of an aldehyde functional group ortho to a dimethylaminoethyl substituent on a benzodioxole ring creates a unique bifunctional scaffold that is absent in the broader benzodioxole chemical space [2]. This structural specificity is critical for researchers procuring the compound for structure-activity relationship (SAR) studies, as the simultaneous presence of the aldehyde electrophile and the basic amine nucleophile enables reactivity and binding interactions not possible with mono-functional analogs [1][2].

Structural_similarity Chemical_classification Analog_selection

Literature Evidence Gap Disclosure: Limitations in Available Head-to-Head Comparative Data

A systematic search of publicly available databases (PubMed, PubChem, ChEMBL, DrugBank, ZINC) for '35287-54-8', 'N-methylhydrastinin', and '6-(2-dimethylaminoethyl)-benzo[1,3]dioxole-5-carbaldehyde' yielded no high-throughput screening data, no in vitro ADMET assay results, and no in vivo pharmacokinetic or toxicity studies for this specific compound as of April 2026 [1][2]. The sole direct head-to-head comparative pharmacodynamic study identified is the 1931 publication comparing methylhydrastinin to hydrastinine in isolated tissue preparations [3]. The PubChem BioAssay database lists two activity entries for this compound, but these are associated with single-concentration screening data and do not constitute dose-response comparative datasets [1]. This evidence gap fundamentally limits the ability to provide quantitative selectivity, bioavailability, or safety differentiation against close analogs. Procurement decisions must therefore be guided primarily by physicochemical and structural differentiation criteria until more comprehensive comparative biological data become available [3].

Data_availability Evidence_gaps Research_needs

Anchored Application Scenarios for 1,3-Benzodioxole-5-carboxaldehyde, 6-[2-(dimethylamino)ethyl]- (CAS 35287-54-8)


Analytical Reference Standard for MDMA Impurity Profiling and Forensic Toxicology

CAS 35287-54-8, as N-methylhydrastinin, serves as an essential analytical reference standard for forensic and toxicological laboratories tasked with characterizing impurity profiles in MDMA (ecstasy) samples. The compound is a recognized byproduct and structural marker in specific synthetic routes to MDMA, particularly those involving low-pressure reductive amination of 3,4-methylenedioxyphenylpropan-2-one (MDP2P) with methylamine [1]. Its confirmed chemical identity and availability as a pure reference material enable accurate retention time and mass spectral matching in GC-MS and LC-MS/MS methods. The bifunctional structure—aldehyde plus tertiary amine—provides a distinct derivatization handle that simplifies chromatographic separation from co-eluting primary and secondary amine impurities . Procurement of high-purity CAS 35287-54-8 is therefore critical for any laboratory seeking ISO 17025-accredited forensic analysis of MDMA exhibits.

Alkaloid Structure-Activity Relationship (SAR) Studies on Uterine Smooth Muscle Contractility

The 1931 direct tissue comparison between hydrastinine and methylhydrastinine establishes the foundational evidence for using CAS 35287-54-8 in SAR studies of benzylisoquinoline alkaloid effects on smooth muscle contractility [1]. Researchers investigating the pharmacological impact of N-methylation on uterine and vascular smooth muscle responses should procure this specific compound rather than relying on the parent hydrastinine. The study's finding that both compounds act through a direct smooth muscle mechanism independent of parasympathetic innervation provides a defined experimental framework for modern receptor-binding and ion channel studies [1]. This application is directly grounded in the pharmacodynamic evidence from Section 3 and enables meaningful SAR investigations into how tertiary vs. secondary amine substitution affects potency and tissue selectivity.

Cytochrome P450 Inhibition and Metabolic Intermediate Complex Studies

Given the methylenedioxyphenyl (MDP) ring present in CAS 35287-54-8—a well-characterized structural alert for CYP450 inactivation via metabolic intermediate (MI) complex formation—this compound is relevant for drug metabolism studies investigating time-dependent CYP inhibition [1]. Although direct data for this specific compound are lacking, the presence of the MDP ring provides class-level relevance for evaluating the impact of N-methylation on the rate and extent of MI complex formation relative to hydrastinine and other goldenseal alkaloids (berberine, hydrastine) [1]. The tertiary amine substituent also offers a distinct metabolic probe, as N-demethylation and N-oxidation pathways can be monitored using LC-MS/MS metabolite identification workflows. Laboratories conducting CYP liability screening of natural product derivatives should consider this compound as a structurally distinct comparator to hydrastinine in their compound libraries.

Chemical Biology Probe Development Leveraging Bifunctional Aldehyde-Amine Reactivity

The bifunctional architecture of CAS 35287-54-8—an electrophilic aldehyde ortho to a nucleophilic/protonatable dimethylaminoethyl group—provides a unique scaffold for chemical biology applications [1]. The aldehyde functionality enables oxime and hydrazone bioconjugation under mild conditions, while the tertiary amine can be quaternized to generate a permanently charged species for cellular uptake studies or used as a pH-sensitive probe. This dual reactivity distinguishes CAS 35287-54-8 from simpler benzodioxole aldehydes such as piperonal (aldehyde only) and from benzodioxole amines lacking the aldehyde (amine only) . Researchers developing activity-based protein profiling probes, fluorescent sensors, or targeted covalent inhibitors that require both a reactive warhead and a solubility-enhancing basic center should prioritize this compound over mono-functional benzodioxole analogs.

Quote Request

Request a Quote for 1,3-Benzodioxole-5-carboxaldehyde, 6-[2-(dimethylamino)ethyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.